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Compound of Interest

Compound Name: Leucomycin A9

Cat. No.: B1236839

Leucomycin A9 is a complex macrolide antibiotic characterized by a 16-membered lactone
ring, to which two deoxy sugars, mycaminose and mycarose, are attached via glycosidic
bonds. The intricate arrangement of its functional groups dictates its biological activity and
chemical properties.

The primary functional groups present in the Leucomycin A9 structure are:

o 16-Membered Macrolide (Lactone) Ring: The core scaffold of the molecule is a large cyclic
ester.

o Ester Groups: In addition to the lactone ring, an acetate ester is present on the mycarose
sugar moiety.

o Aldehyde Group: A reactive aldehyde is located on a side chain of the macrolide ring.

o Ketone Group: A ketone carbonyl is part of the macrolide ring structure.

o Multiple Hydroxyl Groups: Several secondary and tertiary alcohol groups are distributed
across the macrolide ring and the sugar moieties, contributing to its polarity and potential for
hydrogen bonding.

o Ether (Methoxy) Group: A methoxy group is attached to the macrolide ring.

o Conjugated Diene: Two conjugated carbon-carbon double bonds are present within the
macrolide ring, which can be identified by UV spectroscopy.
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» Tertiary Amine (Dimethylamino): The mycaminose sugar contains a dimethylamino group,
which is basic and a key site for salt formation.

e Glycosidic Bonds: These ether linkages connect the mycaminose and mycarose sugars to

the aglycone lactone ring.

Below is a diagram illustrating the chemical structure of Leucomycin A9 with its key functional
groups highlighted.
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Caption: Chemical structure of Leucomycin A9 with key functional groups conceptually
highlighted.

Physicochemical and Quantitative Data

While extensive experimental data for Leucomycin A9 is not readily available in public
literature, key properties can be summarized. These values are fundamental for drug
development, influencing formulation, pharmacokinetics, and receptor binding.
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Property Value

Significance

Molecular Formula C37H61NO14

Defines the elemental
composition and is the basis
for molecular weight

calculation.

Molecular Weight 743.9 g/mol

Crucial for stoichiometric
calculations in experimental
assays and for determining
molar concentrations in

solutions.

Topological Polar Surface Area
(TPSA)

200 Az

An indicator of drug
permeability. A higher TPSA is
generally associated with lower

cell membrane permeability.

Weakly Basic (pKa ~7.1-7.5

Acidity/Basicity (pKa)
est.)

The dimethylamino group on
the mycaminose sugar confers
basic properties, allowing for
the formation of acid salts to
improve solubility. The
estimated pKa is typical for

such amines in macrolides.

UV Absorption Maximum ~231 nm (estimated)

This absorption is
characteristic of the
conjugated diene system
within the macrolide ring and is
useful for spectrophotometric

quantification.

Insoluble in water; soluble in
Solubility organic solvents like ethanol,
methanol, DMSO.

As a fat-soluble macrolide, its
low aqueous solubility impacts
formulation strategies for
intravenous administration,
often requiring solubilizing

agents or salt formation.[1]
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Experimental Protocols for Functional Group
Characterization

The identification and characterization of Leucomycin A9's functional groups rely on a
combination of spectroscopic techniques. While specific protocols for this exact molecule are
proprietary, the following represents a standard experimental workflow for macrolide antibiotics.
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Caption: General experimental workflow for the structural elucidation of a macrolide antibiotic.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and to deduce structural components
through fragmentation analysis. Methodology:

o Sample Preparation: A purified sample of Leucomycin A9 is dissolved in a suitable solvent,
typically a mixture of acetonitrile and water with a small amount of formic acid to promote

protonation.
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 Instrumentation: A high-resolution mass spectrometer, such as an Electrospray lonization
Time-of-Flight (ESI-TOF) or an lon Trap/Time-of-Flight (IT/TOF) instrument, is used.[2]

« lonization: The sample is introduced into the ESI source, where it is nebulized and ionized,
primarily forming the protonated molecule [M+H]*.

e MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the parent
ion, confirming the molecular weight (Expected m/z for [C37He1NO14+H]* = 744.4).

« MS/MS (Tandem MS) Analysis: The parent ion is isolated and subjected to collision-induced
dissociation (CID). The resulting fragment ions are analyzed. Key fragmentations would
include:

o Loss of the mycaminose sugar.
o Loss of the mycarose sugar.
o Cleavage within the macrolide ring.

o These fragmentation patterns help confirm the identity and connectivity of the sugar
moieties and the aglycone core.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the
connectivity of atoms and the stereochemistry. Methodology:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls or DMSO-ds).

e 1H NMR: This experiment identifies all the unique proton environments. Expected signals
would include:

o Aldehyde proton: A highly deshielded singlet (~9-10 ppm).
o Vinylic protons: Signals in the alkene region (~5.0-7.0 ppm).

o Anomeric protons: Protons on the carbons of the glycosidic bonds (~4.5-5.5 ppm).
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o N-methyl protons: A singlet corresponding to the two methyl groups of the dimethylamino
function (~2.2-2.5 ppm).

o Aliphatic protons: A complex, crowded region of signals for the rest of the macrolide ring

and sugar protons.

e 13C NMR: This experiment identifies all the unique carbon environments. Key signals include:

o Carbonyl carbons: Signals for the lactone, ketone, and ester carbonyls in the highly
deshielded region (~170-210 ppm).

o Aldehyde carbonyl: (~200 ppm).
o Alkene carbons: (~120-145 ppm).

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the
structure.

o COSY (*H-H Correlation Spectroscopy): Identifies protons that are coupled (on adjacent
carbons).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the
carbons they are attached to.

o HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are
2-3 bonds apart, which is essential for connecting the functional groups and establishing
the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify the presence of specific bond types and functional groups based on their
characteristic vibrational frequencies. Methodology:

o Sample Preparation: The analysis is often performed on a solid sample using an Attenuated
Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

o Spectral Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm~1.
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« Interpretation: Key absorption bands confirming the functional groups of Leucomycin A9
would include:

o ~3400 cm~1 (broad): O-H stretching from the multiple hydroxyl groups.
o ~2950-2850 cm~1 (sharp): C-H stretching from aliphatic (sp3) carbons.
o ~2720 cm~1 (sharp, often weak): A characteristic C-H stretch for the aldehyde proton.

o ~1735-1710 cm~1 (strong, sharp): A strong C=0 stretching band, likely representing an
overlap of the lactone, ester, and ketone carbonyls.

o ~1685 cm~1 (medium): C=C stretching from the conjugated diene system.

o ~1240 cm~* and ~1160 cm~? (strong): C-O stretching from the ester, ether, and alcohol
groups.

Mechanism of Action and Role of Functional Groups

Leucomycin A9, like other macrolides, inhibits bacterial protein synthesis. This is achieved by
binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit
tunnel (NPET).[4][5] This binding event physically obstructs the elongation of the polypeptide
chain, leading to a bacteriostatic effect.

The functional groups play distinct roles in this mechanism:

e The dimethylamino group of the mycaminose sugar is crucial for ribosome binding, forming
key interactions with ribosomal RNA.

» The hydroxyl groups and the macrolide ring also contribute to binding affinity through a
network of hydrogen bonds and hydrophobic interactions.

» The aldehyde and ketone groups can influence the conformation of the macrolide ring, which
in turn affects its binding affinity and biological activity.

The diagram below illustrates the mechanism of action.
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Caption: Mechanism of action of Leucomycin A9, showing inhibition of protein synthesis.

Conclusion

The functional groups of Leucomycin A9 define its identity as a potent macrolide antibiotic.
The combination of a large, conformationally flexible lactone ring, strategically placed polar
groups (hydroxyls, ethers), a basic amine for anchoring, and reactive carbonyls (aldehyde,
ketone, esters) results in a molecule capable of specifically targeting and inhibiting the bacterial
ribosome. A thorough understanding of these groups, achievable through the experimental
protocols outlined, is essential for the rational design of new derivatives with improved efficacy,
pharmacokinetic properties, and the ability to overcome antibiotic resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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